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Compound of Interest

Compound Name: (1-Methylbutyl)cyclopentane

Cat. No.: B1204097 Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the molecular structure and conformational

landscape of (1-Methylbutyl)cyclopentane. The content is intended for researchers,

scientists, and professionals in the field of drug development and molecular modeling, offering

an in-depth exploration of the molecule's three-dimensional architecture. This document

synthesizes structural data, conformational principles, and outlines the experimental and

computational methodologies used to elucidate these properties.

Molecular Structure and Identification
(1-Methylbutyl)cyclopentane, also known by its IUPAC name pentan-2-ylcyclopentane, is a

saturated hydrocarbon with the molecular formula C10H20.[1][2] As a monosubstituted

cyclopentane, its structure consists of a five-membered cyclopentane ring bonded to a five-

carbon branched alkyl group (1-methylbutyl, commonly known as sec-butyl).

The fundamental structural and identifying information for (1-Methylbutyl)cyclopentane is

summarized in the table below.
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Property Value Reference

IUPAC Name pentan-2-ylcyclopentane [1][2]

Synonyms
(1-Methylbutyl)cyclopentane,

sec-butylcyclopentane
[1][2]

Molecular Formula C10H20 [1][2]

Molecular Weight 140.27 g/mol [1][2]

CAS Number 4737-43-3 [3]

SMILES String CCCC(C)C1CCCC1 [1]

InChI Key
ZXIYMCGSSPHRBV-

UHFFFAOYSA-N
[1][2]

Conformational Analysis
The conformational behavior of (1-Methylbutyl)cyclopentane is primarily dictated by the

puckering of the cyclopentane ring and the rotational freedom of the alkyl substituent. Unlike

the relatively rigid chair conformation of cyclohexane, cyclopentane is highly flexible and

adopts non-planar conformations to alleviate torsional strain that would be present in a planar

structure.[4][5][6]

Cyclopentane Ring Puckering
The cyclopentane ring exists in a dynamic equilibrium between two principal low-energy

conformations: the envelope (Cs symmetry) and the half-chair (C2 symmetry).[2][7]

Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth atom puckered

out of the plane, resembling a flap on an envelope.[4][5]

Half-Chair Conformation: Three adjacent carbon atoms are coplanar, while the other two are

puckered in opposite directions from the plane.[2]

For unsubstituted cyclopentane, these conformations are very close in energy and rapidly

interconvert via a low-energy process called pseudorotation.[8] However, the presence of a
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substituent like the 1-methylbutyl group breaks this degeneracy. For monosubstituted

cyclopentanes, the envelope conformation is often slightly more stable.[7]

Substituent Orientation
In the puckered conformations of cyclopentane, substituent positions can be classified as

pseudo-axial or pseudo-equatorial. The 1-methylbutyl group on (1-Methylbutyl)cyclopentane
will preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the

hydrogen atoms on the cyclopentane ring. This is analogous to the preference for equatorial

substituents in cyclohexane. A study on the crystal structure of the closely related

methylcyclopentane confirmed that the methyl group adopts a pseudo-equatorial position on an

envelope conformation of the ring.

Stable Conformers of (1-Methylbutyl)cyclopentane
The most stable conformer of (1-Methylbutyl)cyclopentane is predicted to be an envelope

conformation where the substituent is attached at a pseudo-equatorial position on the "flap" of

the envelope. This arrangement minimizes both torsional strain within the ring and steric

interactions involving the bulky alkyl group.

Due to the lack of specific published experimental data for (1-Methylbutyl)cyclopentane, the

following table presents estimated geometric parameters for the lowest-energy conformer

based on computational modeling of analogous alkylcyclopentanes.

Parameter Estimated Value (Envelope Conformer)

Relative Energy 0.00 kcal/mol (Global Minimum)

Ring Puckering Amplitude (q) ~ 0.43 Å

Key Dihedral Angles (Ring) C1-C2-C3-C4: ~23° C2-C3-C4-C5: ~-37°

Substituent Attachment Pseudo-equatorial

Methodologies for Structural and Conformational
Analysis
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The determination of the structure and conformational preferences of molecules like (1-
Methylbutyl)cyclopentane relies on a combination of computational and experimental

techniques.

Computational Chemistry Protocols
Computational modeling is a powerful tool for exploring the conformational landscape of

flexible molecules. A typical workflow for the conformational analysis of (1-
Methylbutyl)cyclopentane is outlined below.

1. Initial 2D Structure Generation

2. Conversion to 3D Structure

3. Conformational Search (e.g., Molecular Mechanics - MMFF94)

4. Geometry Optimization of Conformers (e.g., DFT - B3LYP/6-31G*)

5. Vibrational Frequency Analysis (Confirm Minima) 6. Single-Point Energy Calculation (Higher Level of Theory)

7. Analysis of Results (Relative Energies, Geometries, Boltzmann Population)

8. Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
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Caption: A typical computational workflow for conformational analysis.

Protocol Details: Density Functional Theory (DFT) Calculations

Software: A quantum chemistry package such as Gaussian is commonly used.

Conformational Search: An initial broad search for conformers is performed using a

computationally less expensive method, such as a molecular mechanics force field (e.g.,

MMFF).

Geometry Optimization: The low-energy conformers identified are then subjected to full

geometry optimization using a more accurate method, such as Density Functional Theory

(DFT). A common choice of method is the B3LYP functional with a basis set like 6-31G(d).

Frequency Calculations: To confirm that the optimized structures are true energy minima

(and not transition states), vibrational frequency calculations are performed. The absence of

imaginary frequencies indicates a stable conformer.

Energy Refinement: For higher accuracy, single-point energy calculations can be performed

on the optimized geometries using a larger basis set or a more sophisticated theoretical

method.

Data Analysis: The final energies are used to determine the relative stability and Boltzmann

population of each conformer at a given temperature. Geometric parameters like bond

lengths, bond angles, and dihedral angles are extracted from the optimized structures.

Experimental Protocols: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for

conformational analysis in solution.

Protocol: Analysis of Vicinal Coupling Constants (³JHH)

Sample Preparation: A solution of (1-Methylbutyl)cyclopentane is prepared in a suitable

deuterated solvent (e.g., CDCl₃).
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Data Acquisition: High-resolution ¹H NMR spectra are acquired on a high-field NMR

spectrometer.

Spectral Analysis: The vicinal (three-bond) proton-proton coupling constants (³JHH) within

the cyclopentane ring are carefully measured from the spectrum.

Karplus Relationship: The conformational dependence of ³JHH is described by the Karplus

equation, which relates the magnitude of the coupling constant to the dihedral angle between

the coupled protons.[9] By comparing the experimentally measured ³JHH values to those

predicted for different conformations (e.g., envelope vs. half-chair) by theoretical

calculations, the predominant conformation in solution can be determined.[4][8]

The relationship between the key conformations of the cyclopentane ring is visualized below.
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Click to download full resolution via product page

Caption: Interconversion pathway of cyclopentane conformers.

Conclusion
The molecular architecture of (1-Methylbutyl)cyclopentane is characterized by a flexible, non-

planar cyclopentane ring that predominantly adopts an envelope conformation. To minimize

steric strain, the bulky 1-methylbutyl substituent favors a pseudo-equatorial position. The

understanding of this conformational preference is crucial for applications in medicinal

chemistry and material science, where molecular shape dictates intermolecular interactions
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and macroscopic properties. The synergistic application of high-level computational modeling

and NMR spectroscopy provides a robust framework for the detailed conformational analysis of

such flexible molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

2. Cycloalkanes [ch.ic.ac.uk]

3. scribd.com [scribd.com]

4. On the configuration of five-membered rings: a spin-spin coupling constant approach -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. CONFLEX Tutorials [conflex.co.jp]

6. reddit.com [reddit.com]

7. dalalinstitute.com [dalalinstitute.com]

8. pubs.acs.org [pubs.acs.org]

9. chemistry.miamioh.edu [chemistry.miamioh.edu]

To cite this document: BenchChem. [(1-Methylbutyl)cyclopentane: A Comprehensive
Technical Guide to Molecular Structure and Conformation]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1204097#1-methylbutyl-
cyclopentane-molecular-structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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